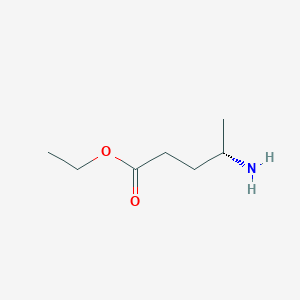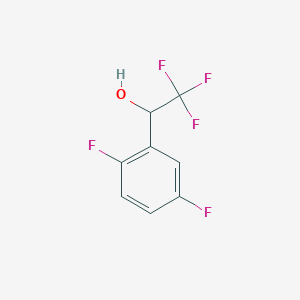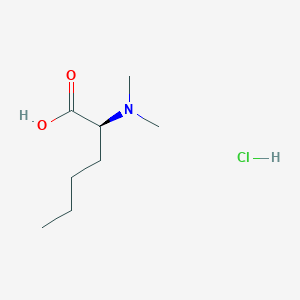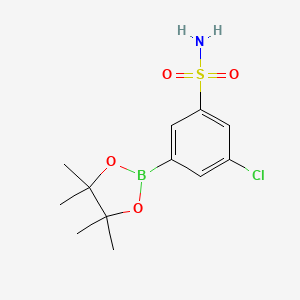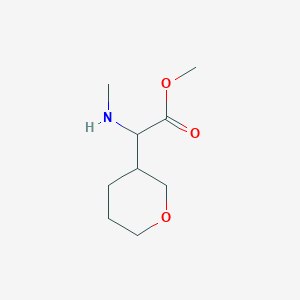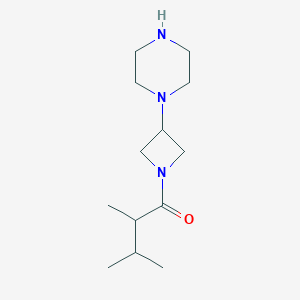
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: The azetidine intermediate and piperazine.
Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane (DCM).
Outcome: Formation of the final compound, 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of the Azetidine Ring
Reactants: 2,3-dimethylbutan-1-one and an appropriate azetidine precursor.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF).
Outcome: Formation of the azetidine ring structure.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or azetidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or azetidine derivatives.
Scientific Research Applications
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-1-(piperazin-1-yl)butan-1-one
- 1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one
Uniqueness
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one is unique due to the presence of both the piperazine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2,3-dimethyl-1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(2)11(3)13(17)16-8-12(9-16)15-6-4-14-5-7-15/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
YSEYSHGADHTDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)

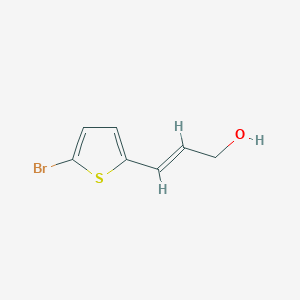
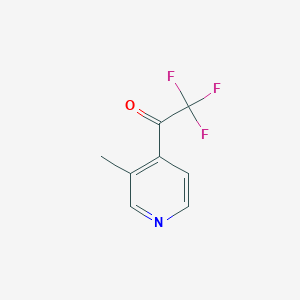
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
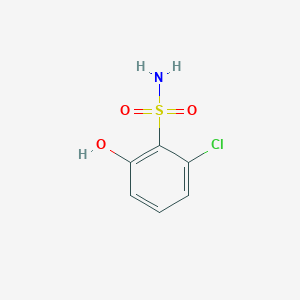
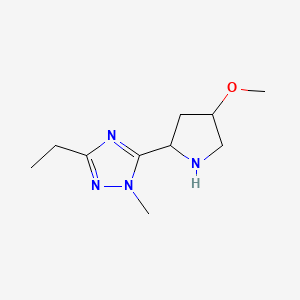
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)

